1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-
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Overview
Description
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties
Preparation Methods
The synthesis of 1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]- involves several steps. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere . Industrial production methods often employ transition metal-catalyzed reactions due to their efficiency and high yields .
Chemical Reactions Analysis
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]- involves its interaction with specific molecular targets. For instance, as a PAK1 inhibitor, it binds to the kinase domain of PAK1, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]- can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
1-Methyl-1H-indazole-3-carboxamide: Known for its potential anticancer activity, similar to 1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-.
1H-Indazole-3-amine derivatives: These compounds have shown significant antitumor activity and are being explored for their therapeutic potential.
The uniqueness of 1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]- lies in its selective inhibition of PAK1, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
875577-58-5 |
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Molecular Formula |
C15H11Cl2N3O |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3O/c16-10-6-5-9(12(17)7-10)8-20-13-4-2-1-3-11(13)14(19-20)15(18)21/h1-7H,8H2,(H2,18,21) |
InChI Key |
FLSYKVXUOPGGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)N |
Origin of Product |
United States |
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